molecular formula C8H12N2O2S B1297937 Methyl 2-amino-5-isopropylthiazole-4-carboxylate CAS No. 81569-25-7

Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Cat. No. B1297937
Key on ui cas rn: 81569-25-7
M. Wt: 200.26 g/mol
InChI Key: YEJDFNBFDCUMAG-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of methyl 2-amino-5-(1-methylethyl)-1,3-thiazole-4-carboxylate (2.15 g) (available from ABCR) in 30% hypophosphorus acid (53 ml) at −5° C. was added, slowly beneath the surface, maintaining the temperature between −5 and 0° C., sodium nitrite (1.6 g) and the mixture was stirred for a further 1 h at 0° C. The cooling bath was removed for 2 h, then replaced while a cool solution of sodium hydroxide (8.5 g) in water (100 ml) added slowly. The solution was neutralised by the addition of solid sodium hydrogencarbonate and extracted with diethyl ether (50 ml), then dried over sodium sulphate. The mixture was evaporated and purified by chromatography on silica gel eluting with a gradient of ethyl acetate in cyclohexane to give the title compound (1.9 g) as a yellow oil.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([CH:11]([CH3:13])[CH3:12])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1.N([O-])=O.[Na+]>OP=O>[CH3:13][CH:11]([C:4]1[S:3][CH:2]=[N:6][C:5]=1[C:7]([O:9][CH3:10])=[O:8])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
NC=1SC(=C(N1)C(=O)OC)C(C)C
Name
Quantity
53 mL
Type
solvent
Smiles
OP=O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
added slowly
ADDITION
Type
ADDITION
Details
The solution was neutralised by the addition of solid sodium hydrogencarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel eluting with a gradient of ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)C1=C(N=CS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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